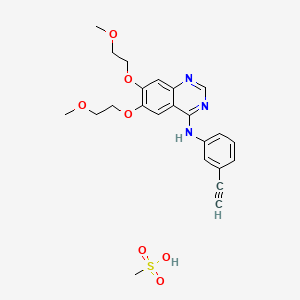

Erlotinib mesylate

Cat. No. B1671055

Key on ui cas rn:

248594-19-6

M. Wt: 489.5 g/mol

InChI Key: PCBNMUVSOAYYIH-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07521456B2

Procedure details

The hydrochloride salt of N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)-4-quinazolinamine (100.0 g, 0.223 mole), ethyl acetate (2000 mL) and water (500 mL) were mixed together using mechanical agitation and then warmed to 40-45° C. The stirred mixture was treated portionwise with 50% aqueous sodium hydroxide (40 mL) so that the pH of the aqueous phase was in the range 8-9. The mixture was allowed to settle and separate into two clear liquid phases. The aqueous phase was removed and organic phase washed with water (300 mL). The resultant pale yellow organic solution was filtered to obtain a clear solution which was concentrated by distillation at atmospheric pressure to remove 1 L of solvent. Isopropanol (2 L) was added to the concentrate and a further 1 L of solvents were removed by distillation at atmospheric pressure. The resultant concentrate was cooled to 40° C. and treated with methanesulfonic acid (15.1 mL, 0.233 mole) and allowed to crystallize. The crystal slurry was warmed to 62° C. for 18 hours. Monitoring with near-infrared spectroscopy after the method of Norris, Aldridge and Sekulic, Analyst, 1997, 122, 549, indicated that no conversion to polymorph C had occurred. The temperature was raised to 70° C., after a period of 16 hours, near-infrared monitoring as described indicated the conversion was complete. The heat source was removed and the mixture cooled to 0-5° C. and granulated for a period of 1 hour. The crystalline product was isolated by filtration, washed with isopropanol (50 mL) and dried under vacuum at 33° C. to give polymorph C, 105.63 g, yield 93%, as a white crystalline solid mp 153-156° C.

[Compound]

Name

hydrochloride salt

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Quantity

100 g

Type

reactant

Reaction Step One

[Compound]

Name

solid

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Identifiers

|

REACTION_CXSMILES

|

[C:1]([C:3]1[CH:4]=[C:5]([NH:9][C:10]2[C:19]3[C:14](=[CH:15][C:16]([O:25][CH2:26][CH2:27][O:28][CH3:29])=[C:17]([O:20][CH2:21][CH2:22][O:23][CH3:24])[CH:18]=3)[N:13]=[CH:12][N:11]=2)[CH:6]=[CH:7][CH:8]=1)#[CH:2].C(OCC)(=O)C.[OH-].[Na+].[CH3:38][S:39]([OH:42])(=[O:41])=[O:40]>O>[S:39]([OH:42])(=[O:41])(=[O:40])[CH3:38].[C:1]([C:3]1[CH:4]=[C:5]([NH:9][C:10]2[C:19]3[C:14](=[CH:15][C:16]([O:25][CH2:26][CH2:27][O:28][CH3:29])=[C:17]([O:20][CH2:21][CH2:22][O:23][CH3:24])[CH:18]=3)[N:13]=[CH:12][N:11]=2)[CH:6]=[CH:7][CH:8]=1)#[CH:2] |f:2.3,6.7|

|

Inputs

Step One

[Compound]

|

Name

|

hydrochloride salt

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

100 g

|

|

Type

|

reactant

|

|

Smiles

|

C(#C)C=1C=C(C=CC1)NC1=NC=NC2=CC(=C(C=C12)OCCOC)OCCOC

|

|

Name

|

|

|

Quantity

|

2000 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OCC

|

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Two

|

Name

|

|

|

Quantity

|

40 mL

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Three

|

Name

|

|

|

Quantity

|

15.1 mL

|

|

Type

|

reactant

|

|

Smiles

|

CS(=O)(=O)O

|

Step Four

[Compound]

|

Name

|

solid

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

42.5 (± 2.5) °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

separate into two clear liquid phases

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The aqueous phase was removed

|

WASH

|

Type

|

WASH

|

|

Details

|

organic phase washed with water (300 mL)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The resultant pale yellow organic solution was filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to obtain a clear solution which

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

was concentrated by distillation at atmospheric pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove 1 L of solvent

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Isopropanol (2 L) was added to the

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a further 1 L of solvents were removed by distillation at atmospheric pressure

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The resultant concentrate

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was cooled to 40° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to crystallize

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The crystal slurry was warmed to 62° C. for 18 hours

|

|

Duration

|

18 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The temperature was raised to 70° C., after a period of 16 hours

|

|

Duration

|

16 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The heat source was removed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the mixture cooled to 0-5° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The crystalline product was isolated by filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with isopropanol (50 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried under vacuum at 33° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give polymorph C, 105.63 g, yield 93%

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

S(C)(=O)(=O)O.C(#C)C=1C=C(C=CC1)NC1=NC=NC2=CC(=C(C=C12)OCCOC)OCCOC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 93% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |